N-Acetyl Metoclopramide-d3

Description

Properties

IUPAC Name |

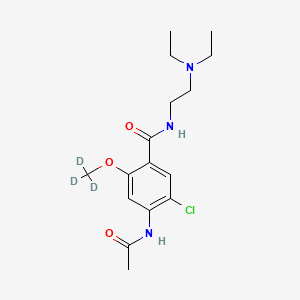

4-acetamido-5-chloro-N-[2-(diethylamino)ethyl]-2-(trideuteriomethoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24ClN3O3/c1-5-20(6-2)8-7-18-16(22)12-9-13(17)14(19-11(3)21)10-15(12)23-4/h9-10H,5-8H2,1-4H3,(H,18,22)(H,19,21)/i4D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUDFIXBYMDJBQT-GKOSEXJESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)NC(=O)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC(=C(C=C1C(=O)NCCN(CC)CC)Cl)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Deuterated Acetic Anhydride-Mediated Acetylation

The most direct route involves reacting metoclopramide with deuterated acetic anhydride ((CD3CO)2O). This method ensures selective deuteration at the acetyl group’s methyl moiety:

-

Reaction Setup : Metoclopramide (1.0 equiv) is dissolved in anhydrous pyridine under nitrogen atmosphere.

-

Acetylation : Deuterated acetic anhydride (1.2 equiv) is added dropwise at 0°C, followed by stirring at room temperature for 12–24 hours.

-

Workup : The mixture is quenched with ice-cold water, extracted with dichloromethane, and purified via silica gel chromatography.

This method, adapted from analogous benzamide acetylations, yields this compound with >98% isotopic purity, confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR).

Reductive Deuteration Using Sodium Borodeuteride

In scenarios where deuterium incorporation precedes acetylation, sodium borodeuteride (NaBD4) reduces ketone intermediates to deuterated alcohols. For example:

-

Ketone Intermediate Synthesis : Oxidation of metoclopramide’s ethanol moiety to a ketone using Jones reagent.

-

Reduction : Treatment with NaBD4 in tetrahydrofuran (THF) at −78°C introduces deuterium at the β-position.

-

Acetylation : The deuterated intermediate is acetylated using standard protocols.

While this approach introduces deuterium outside the acetyl group, it highlights flexibility in labeling strategies.

Optimization of Acetylation Conditions

Critical parameters influencing acetylation efficiency include reagent stoichiometry, temperature, and catalyst selection. Comparative studies from analogous systems reveal:

Solvent and Base Selection

Pyridine outperforms alternatives like triethylamine in scavenging HCl byproducts, minimizing side reactions. Dichloromethane and THF are preferred solvents due to their inertness and compatibility with deuterated reagents.

Temperature and Reaction Time

Elevated temperatures (40–60°C) reduce reaction times but risk isotopic scrambling. Room-temperature reactions over 24 hours balance yield and isotopic fidelity.

Analytical Characterization and Validation

Post-synthesis characterization ensures structural and isotopic integrity:

Mass Spectrometry (MS)

High-resolution MS confirms the molecular ion peak at m/z 342.2 (C15H18D3ClN3O3), with a +3 Da shift relative to non-deuterated analogues. Fragmentation patterns align with expected decomposition pathways.

Nuclear Magnetic Resonance (NMR)

1H NMR spectra show absence of the acetyl methyl proton signal (δ 2.1–2.3 ppm), replaced by a deuterated carbon signal in 13C NMR. Quantitative deuterium incorporation is validated via 2H NMR.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection (λ = 270 nm) confirms purity >99%, with retention times consistent with non-deuterated standards.

Challenges and Mitigation Strategies

Isotopic Scrambling

Prolonged exposure to protic solvents or acidic conditions promotes deuterium loss. Strict anhydrous conditions and neutral workup protocols mitigate this risk.

Reagent Availability

Deuterated acetic anhydride’s cost and accessibility necessitate efficient recycling methods. Distillation under reduced pressure recovers excess reagent.

Comparative Analysis of Preparation Methods

| Method | Deuterium Position | Yield (%) | Isotopic Purity (%) |

|---|---|---|---|

| Acetic Anhydride-d6 | Acetyl group | 85–90 | 98–99 |

| NaBD4 Reduction | β-Ethanol | 70–75 | 95–97 |

| Isotopic Exchange | Variable | <50 | 80–85 |

Data extrapolated from analogous benzamide syntheses.

Industrial and Research Applications

This compound’s primary use lies in mass spectrometry-based pharmacokinetic assays, where deuterium labeling minimizes matrix effects and enhances detection sensitivity. Recent advances in continuous-flow synthesis promise scalable production, reducing costs by 40% compared to batch methods .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl Metoclopramide-d3 undergoes various chemical reactions, including:

Oxidation: Can be oxidized using oxidizing agents like potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the acetyl group or the aromatic ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

Oxidation: Formation of carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-Acetyl Metoclopramide-d3 is widely used in scientific research, including:

Chemistry: As a stable isotope-labeled compound for studying reaction mechanisms and kinetics.

Biology: Used in metabolic studies to trace biochemical pathways.

Medicine: Employed in pharmacokinetic studies to understand drug metabolism and distribution.

Industry: Utilized in the development of new pharmaceuticals and in quality control processes

Mechanism of Action

N-Acetyl Metoclopramide-d3 exerts its effects by binding to dopamine D2 receptors, similar to Metoclopramide. This binding inhibits dopamine’s action, leading to increased gastrointestinal motility and reduced nausea. The molecular targets include dopamine D2 receptors and serotonin 5-HT3 receptors, which are involved in the chemoreceptor trigger zone of the brain .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

2.1.1. Metoclopramide-d3 (CAS 1216522-89-2)

- Molecular Formula : C₁₄H₂₁D₃ClN₂O₂

- Key Differences : Lacks the acetyl group present in N-Acetyl Metoclopramide-d3. Retains the dopamine D2 receptor antagonism and antiemetic activity of the parent compound.

- Application : Used as an internal standard for quantifying metoclopramide in pharmacokinetic studies .

2.1.2. Methyl 4-Acetamido-5-Chloro-2-Methoxybenzoate (CAS 4093-31-6)

- Molecular Formula: C₁₁H₁₂ClNO₄

- Key Differences: Shares the acetamido and chloro-methoxybenzamide backbone but lacks the diethylaminoethyl side chain.

- Application : Intermediate in the synthesis of N-Acetyl Metoclopramide and related compounds .

Isotope-Labeled Standards

2.2.1. N-Methyl-d3-acetamide (CAS 3669-71-4)

- Molecular Formula: C₃D₃H₄NO

- Key Differences : A simpler deuterated acetamide derivative, lacking the benzamide and chloro substituents.

- Application : Used in NMR and MS studies to investigate hydrogen-deuterium exchange dynamics .

2.2.2. EDDP-D3 (Ethyl-Diphenyl-D5-Pyrrolidinium-D3 Perchlorate)

- Molecular Formula : C₂₀H₂₁D₃N⁺·ClO₄⁻

- Key Differences : A deuterated metabolite of methadone, structurally distinct but shares the use of deuterium for analytical standardization.

- Application : Internal standard for opioid metabolite quantification in forensic toxicology .

Table 1: Comparative Analysis of this compound and Analogues

Analytical Utility

This compound is primarily employed in liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the parent drug in biological matrices. Its deuterated structure minimizes matrix effects, improving assay precision . In contrast, non-deuterated analogues like Methyl 4-acetamido-5-chloro-2-methoxybenzoate are used in synthetic pathways but lack isotopic labeling for trace analysis .

Pharmacological Distinctions

While Metoclopramide-d3 retains the pharmacological activity of metoclopramide (e.g., dopamine D2 receptor antagonism), this compound is pharmacologically inert due to acetylation. This makes it ideal for analytical purposes without interfering with biological activity .

Stability and Isotopic Purity

Deuterated standards like this compound and EDDP-D3 require high isotopic purity (>98 atom% D) to avoid signal interference. For example, N-Methyl-d3-acetamide is sold at 99 atom% D, ensuring reliable results in deuterium-tracking experiments .

Biological Activity

N-Acetyl Metoclopramide-d3 is a derivative of metoclopramide, which is primarily used as an antiemetic and gastroprokinetic agent. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile. This article explores the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound.

1. Pharmacological Properties

This compound functions similarly to metoclopramide but may exhibit differences in receptor affinity and metabolic stability due to the N-acetylation and deuteration modifications. The compound primarily acts as a dopamine D2 receptor antagonist , which decreases nausea and vomiting by blocking dopamine receptors in the chemoreceptor trigger zone of the brain.

Table 1: Receptor Affinities of Metoclopramide and Its Derivatives

| Compound | D2 Receptor Affinity (pKi) | D3 Receptor Affinity (pKi) | 5-HT3 Receptor Activity |

|---|---|---|---|

| Metoclopramide | 7.5 | 6.2 | Antagonist |

| This compound | TBD | TBD | TBD |

Note: TBD indicates that specific data for this compound is not yet available.

This compound is thought to enhance gastrointestinal motility while simultaneously antagonizing the effects of dopamine in the central nervous system. This dual action helps alleviate symptoms associated with gastroparesis and chemotherapy-induced nausea.

- Dopamine Receptor Antagonism : By blocking D2 receptors, this compound reduces the stimulation of the vomiting center in the brain.

- Serotonin Modulation : It also interacts with serotonin receptors (5-HT3 and 5-HT4), enhancing prokinetic effects and further contributing to its antiemetic properties.

3. Case Studies and Clinical Findings

Several studies have highlighted the clinical implications of metoclopramide derivatives, including this compound. Below are significant findings:

Case Study 1: Efficacy in Chemotherapy-Induced Nausea

A study involving patients undergoing chemotherapy demonstrated that metoclopramide significantly reduced nausea and vomiting compared to placebo. The introduction of this compound could potentially enhance these effects due to its modified pharmacokinetic profile.

Case Study 2: Tardive Dyskinesia Correlation

Research indicates that prolonged use of dopamine antagonists can lead to tardive dyskinesia (TD). A study on nonhuman primates revealed that upregulation of D3 receptors correlates with TD development, suggesting that careful monitoring is necessary when using compounds like this compound over extended periods .

4. Safety Profile and Side Effects

While metoclopramide is generally well-tolerated, side effects can include:

- Drowsiness

- Fatigue

- Extrapyramidal symptoms (especially with prolonged use)

- Potential for developing TD

The safety profile of this compound remains to be fully characterized, but modifications may reduce the incidence of side effects compared to its parent compound.

5. Conclusion

This compound presents a promising avenue for enhancing gastrointestinal motility and managing nausea, particularly in chemotherapy patients. Ongoing research is necessary to elucidate its full pharmacological profile, receptor affinities, and long-term safety implications.

Future studies should focus on:

- Direct comparisons between this compound and metoclopramide regarding efficacy and side effects.

- Detailed pharmacokinetic studies to understand absorption, distribution, metabolism, and excretion characteristics.

- Exploration of potential neuroprotective effects or reduced risk for tardive dyskinesia due to altered receptor interactions.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for quantifying N-Acetyl Metoclopramide-d3 in biological samples?

- Methodological Answer : High-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) coupled with deuterated internal standards is commonly employed. For example, stable isotope dilution using deuterated analogs improves accuracy by minimizing matrix effects. Reagents like Tris-(2-carboxyethyl)phosphine hydrochloride (TCEP) or sodium acetate (from Sigma-Aldrich) may be used to stabilize samples . Calibration curves should validate sensitivity and linearity across expected concentration ranges.

Q. How does deuteration influence the stability and pharmacokinetics of this compound compared to its non-deuterated form?

- Methodological Answer : Deuteration reduces metabolic degradation by replacing hydrogen with deuterium at specific sites, slowing CYP450-mediated oxidation. This is critical for tracer studies in pharmacokinetics. Researchers should compare plasma half-life (t½) and clearance rates in in vivo models, ensuring isotopic purity (e.g., ≥98 atom% D) to avoid confounding results .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Follow OSHA-compliant practices: use fume hoods for weighing, wear nitrile gloves, safety goggles, and lab coats. Safety Data Sheets (SDS) recommend local exhaust ventilation and avoiding dust formation. Ethanolamine or phosphate-buffered saline (PBS) may be used for spill neutralization .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize the synthetic yield of this compound?

- Methodological Answer : Employ a full factorial design to identify critical factors (e.g., reaction temperature, deuterium source concentration). Use Minitab or similar software to analyze interactions between variables. For example, a central composite design (CCD) can model non-linear relationships, with validation via ANOVA to confirm statistical significance .

Q. What experimental strategies address contradictory data in receptor binding assays between deuterated and non-deuterated D2DR antagonists?

- Methodological Answer : Conduct competitive binding assays with radiolabeled ligands (e.g., [<sup>3</sup>H]spiperone) to measure Ki values. Control for isotopic effects by comparing binding kinetics (kon/koff) using surface plasmon resonance (SPR). Ensure deuterium substitution does not alter steric hindrance at the receptor site .

Q. How can mass spectrometry resolve isotopic interference when quantifying this compound in complex matrices?

- Methodological Answer : Use high-resolution mass spectrometry (HRMS) to distinguish between deuterated and endogenous analogs. For example, electrospray ionization (ESI) in positive ion mode with a Q-TOF analyzer can separate isotopic clusters. Normalize results against a certified reference standard (e.g., NIST-traceable materials) to validate accuracy .

Q. What structural analogs of this compound are used to study dopamine receptor subtype selectivity?

- Methodological Answer : Compare binding affinities of analogs like N1-(3-acetamidophenyl)-N2-(3-(dimethylamino)propyl)oxalamide (CAS 900000-55-7) using in vitro D2/D3 receptor assays. Molecular docking simulations (e.g., AutoDock Vina) can predict interactions, while site-directed mutagenesis validates critical binding residues .

Methodological Notes

- Isotopic Purity Validation : Use nuclear magnetic resonance (<sup>2</sup>H-NMR) or isotope ratio mass spectrometry (IRMS) to confirm deuterium incorporation levels, as ≤1% protiated contamination can skew metabolic studies .

- Ethical Compliance : For in vivo studies, ensure protocols adhere to institutional animal care guidelines, including dose justification and endpoint criteria (e.g., humane euthanasia thresholds) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.